molecular formula C17H15FN2S2 B5679976 4-[(4-fluorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[(4-fluorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B5679976
M. Wt: 330.4 g/mol
InChI Key: COJBDXOVODWPAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, including compounds similar to "4-[(4-fluorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine," involves complex chemical procedures aiming at achieving the desired molecular architecture. For instance, compounds with a tetrahydrobenzothieno[2,3-d]pyrimidine skeleton have been synthesized through methods involving heterocyclic ketene dithioacetals and guanidine carbonate or methylisothiourea sulfate in pyridine under reflux, showcasing a variety of fluorescent properties and quantum-chemical calculations to understand their absorption and emission properties (Yokota et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied to understand the dihedral angles, conformation, and intermolecular interactions. For example, in a study on 2-Butylamino-3-(4-fluorophenyl)-6,8-diphenyl-3,5,6,8-tetrahydro-4H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one, the thieno[3,2-d]pyrimidine group's fused rings form a dihedral angle, indicating a specific spatial arrangement essential for its physical and chemical properties (Wen-Jing Li et al., 2007).

Chemical Reactions and Properties

Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been studied for their chemical reactions, showcasing how modifications in their structure can lead to varying biological activities. One study synthesized a series of derivatives and explored their preliminary antimicrobial testing, revealing specific compounds' activity against C. albicans and S. aureus, highlighting the impact of chemical modifications on biological activities (Soliman et al., 2009).

Physical Properties Analysis

The physical properties, such as solid-state fluorescence and crystal packing, of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been analyzed. The intermolecular C—H⋯N hydrogen bonds and weak π–π interactions contribute to the stability and properties of these compounds, as demonstrated in studies of similar molecules (Wen-Jing Li et al., 2007).

Chemical Properties Analysis

The chemical properties of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives are influenced by their structural composition. The synthesis and study of these compounds have revealed insights into their reactivity, potential as antimicrobial agents, and the influence of substituents on their biological activities. For example, the antimicrobial activity against specific pathogens indicates the chemical properties' significance in therapeutic applications (Soliman et al., 2009).

properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2S2/c18-12-7-5-11(6-8-12)9-21-16-15-13-3-1-2-4-14(13)22-17(15)20-10-19-16/h5-8,10H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJBDXOVODWPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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